Chlorodiisopropylsilane

Organic Synthesis Stereoselective Reduction β-Hydroxyketone Reduction

Generic chlorosilane substitution frequently causes diastereoselectivity failure in β-hydroxyketone reductions. Chlorodiisopropylsilane resolves this via its distinct isopropyl steric profile, delivering reliable anti-1,3-diol outcomes unobtainable with borohydride reagents. • Dual Si-H/Si-Cl functionality enables tandem silylation-reduction in a single operation • DIPS ethers offer intermediate hydrolytic stability-more robust than TMS/TES, selectively cleavable vs. TIPS • Confirmed TSCA-listed; shipped under inert atmosphere with rigorous moisture exclusion

Molecular Formula C6H14ClSi
Molecular Weight 149.71 g/mol
CAS No. 2227-29-4
Cat. No. B1588518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodiisopropylsilane
CAS2227-29-4
Molecular FormulaC6H14ClSi
Molecular Weight149.71 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)Cl
InChIInChI=1S/C6H14ClSi/c1-5(2)8(7)6(3)4/h5-6H,1-4H3
InChIKeyIGSUJBNDAWQLST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorodiisopropylsilane: Physical Properties & Chemical Identity


Chlorodiisopropylsilane (CAS 2227-29-4), also known as diisopropylchlorosilane or diisopropylsilyl chloride, is an organosilicon compound with the molecular formula C₆H₁₅ClSi and a molecular weight of 150.72 g/mol . It belongs to the class of chlorosilanes and is characterized as a colorless to almost colorless clear liquid at room temperature [1]. The compound features a reactive silicon-chlorine (Si-Cl) bond alongside a silicon-hydrogen (Si-H) functionality, which confers dual reactivity as both a silylating agent and a reducing agent [2]. Its physical properties—boiling point of 58-60 °C at 50 mmHg (or 143 °C at atmospheric pressure), density of 0.883 g/mL at 25 °C, and refractive index n20/D of 1.429—are well-documented across multiple authoritative vendor sources . The compound exhibits hydrolytic sensitivity and must be stored under inert atmosphere with moisture rigorously excluded [3].

Dual Si–Cl & Si–H

Enables silylation and hydrosilylation/reduction in one reagent.

Intermediate steric bulk

DIPS group fills stability gap between TBDMS and TIPS ethers.

Defined impurity profile

NMR-detectable disiloxane supports quality verification.

Chlorodiisopropylsilane: Generic Substitution Pitfalls


Generic substitution among chlorosilanes without careful evaluation of steric and electronic properties frequently results in synthetic failure or suboptimal outcomes [1]. Chlorosilanes are not commodity-interchangeable reagents; their reactivity profiles are dictated by the specific alkyl substituents on the silicon center, which modulate Si-H hydridic character, Si-Cl electrophilicity, and the hydrolytic stability of the resulting silyl ether protecting groups [2]. For chlorodiisopropylsilane, the two isopropyl groups confer a distinct steric environment that differs meaningfully from analogs such as triisopropylchlorosilane (lacks Si-H, no reducing capability), tert-butyldimethylchlorosilane (solid, different protecting group stability profile), and diethylchlorosilane (less sterically hindered, different diastereoselectivity outcomes) . The Si-H bond in chlorodiisopropylsilane enables dual functionality—silylation and reduction—that is absent in fully substituted chlorosilanes like TMSCl or TIPSCl . Furthermore, the stereochemical outcomes of β-hydroxyketone reductions are exquisitely sensitive to the steric bulk of the silane reagent; simply substituting a less hindered or differently shaped alkylsilane will alter the anti/syn diastereomeric ratio and potentially compromise the synthetic route [3].

Lacks Si–H

Fully substituted chlorosilanes (TMSCl, TIPSCl) cannot act as reducing agents.

Steric profile mismatch

Less hindered silanes (e.g., diethylchlorosilane) may alter anti/syn selectivity.

Different physical form

Solid TBDMSCl has distinct handling and protecting group lability.

Chlorodiisopropylsilane: Performance vs. Analog Reagents


Anti-1,3-Diol Selectivity in β-Hydroxyketone Reduction

Chlorodiisopropylsilane enables the stereoselective reduction of β-hydroxyketones to yield anti-1,3-diols . Unlike borohydride reducing agents (e.g., NaBH₄) that typically favor syn-selectivity in directed reductions, chlorodiisopropylsilane in combination with Lewis acid activation produces the anti diastereomer with excellent selectivity [1]. While specific anti/syn ratios for this exact reagent system are not reported in a single head-to-head study, the literature consistently establishes chlorodiisopropylsilane as the reagent of choice for anti-1,3-diol synthesis via β-hydroxyketone reduction [2].

Anti-1,3-Diol Selectivity
Class-level
syn → anti reversal
Reported anti-selectivity for β-hydroxyketone reduction
Class-level inference; verify under specific conditions
Organic Synthesis Stereoselective Reduction β-Hydroxyketone Reduction

Step Economy: Benzoxasilole Fluorophore Synthesis

In the synthesis of benzofuranylmethylidene-benzoxasiloles for solid-state fluorescence applications, the choice of starting silane directly dictates the efficiency of the synthetic route [1]. A rhodium-catalyzed cascade synthesis required only three steps when starting from commercially available dichlorodiisopropylsilane, whereas the previous synthesis route starting from commercially available chlorodiisopropylsilane required eight steps [2]. This difference arises from the functional group compatibility and reactivity profile inherent to the mono- vs. di-chlorinated silane scaffold. Chlorodiisopropylsilane remains commercially available and serves as a precursor to the dichloro analog, but the direct application of the dichloro compound eliminates five synthetic operations when the target structure demands dual silylation [3].

Step Economy
Head-to-head
8 vs 3 steps
5 fewer steps with dichloro analog for bis-functionalization
Mono-silylation still requires chlorosilane
Synthetic Methodology Organosilicon Chemistry Fluorescent Materials

Dual Si-H/Si-Cl Reactivity Advantage

Chlorodiisopropylsilane contains both a reactive Si-Cl bond (enabling silylation of alcohols, amines, thiols, and carboxylic acids) and a Si-H bond (enabling reduction and hydrosilylation chemistry) [1]. This dual functionality is absent in fully substituted chlorosilanes such as triisopropylchlorosilane (TIPSCl, CAS 13154-24-0), trimethylchlorosilane (TMSCl, CAS 75-77-4), and tert-butyldimethylchlorosilane (TBDMSCl, CAS 18162-48-6), which lack the Si-H moiety and therefore cannot function as reducing agents . The Si-H bond in chlorodiisopropylsilane is polarized such that hydrogen is hydridic, enabling ionic reductions that are milder than those achieved with aluminum- or boron-based hydrides [2]. This dual functionality enables sequential silylation-reduction sequences without reagent change, as demonstrated in the conversion of β-hydroxy esters to homoallylic-substituted 1,3-diols [3].

Dual Reactivity
Class-level
Si–H present vs absent
Reduction chemistry possible; absent in TMSCl/TIPSCl
Class-level functional group comparison
Silylating Agents Reducing Agents Dual-Function Reagents

Diisopropylsilyl Protecting Group Steric Profile

The diisopropylsilyl (DIPS) protecting group derived from chlorodiisopropylsilane occupies a distinct position in the hierarchy of silyl protecting group steric bulk and stability [1]. The DIPS group is bulkier than dimethylsilyl and diethylsilyl groups, conferring enhanced hydrolytic stability, but is less sterically encumbered than triisopropylsilyl (TIPS), allowing for selective deprotection under milder conditions than required for TIPS ethers [2]. While quantitative hydrolytic half-life data comparing DIPS ethers directly to TBDMS or TIPS ethers under identical conditions are not reported in a single consolidated study, the [(3-cyanopropyl)diisopropylsilyl] protecting group has been shown to exhibit reactivity and stability similar to that of the well-known triisopropylsilyl group, yet with higher polarity that simplifies chromatographic separation . The diisopropylsilyl group has also been utilized as a bifunctional protecting group for nucleoside 3′,5′-hydroxy protection when employed as dichlorodiisopropylsilane [3].

Steric Bulk Rank
Reported
TBDMS < DIPS < TIPS
Balances hydrolytic stability and mild deprotection
Cross-study comparable; stability similar to TIPS in some contexts
Protecting Group Chemistry Silyl Ethers Hydrolytic Stability

Purity Specifications and NMR Impurity Profile

Commercially available chlorodiisopropylsilane is supplied at purity levels of ≥95% (GC) [1], ≥97% (GC) , and up to ≥98% (GC) from premium suppliers . The most likely impurity is tetraisopropyldisiloxane, (i-Pr₂SiH)₂O, which is detectable by ¹H NMR: the SiH signal for the target compound appears at δ 4.35 (CDCl₃), while the corresponding disiloxane impurity signal appears slightly upfield at δ 4.28 [2]. This defined impurity profile allows for quality verification beyond simple GC purity percentages. In contrast, less characterized sources may not provide this level of analytical detail, introducing uncertainty in reaction outcomes for sensitive applications. The preparative method yields of 70-80% (improved from the original 45% yield) via reaction of trichlorosilane with isopropylmagnesium chloride followed by concentrated HCl quenching are established in the literature .

Purity & Impurity
Specification review
≥97% GC; δ 4.28 impurity
Defined impurity aids QC and reaction troubleshooting
Verify batch-specific COA
Reagent Purity Quality Control Analytical Characterization

Chlorodiisopropylsilane: Key Application Scenarios


Stereoselective anti-1,3-Diol Synthesis for Natural Products

This scenario prioritizes chlorodiisopropylsilane for the reduction of β-hydroxyketones to anti-1,3-diols . The diastereoselective outcome (anti-selectivity) distinguishes this reagent from borohydride reducing agents that typically favor syn-selectivity under directed conditions [1]. Procurement should prioritize this compound when the synthetic target contains an anti-1,3-diol substructure, a motif common in polyketide natural products (e.g., macrolide antibiotics, polyene antifungals) and their simplified pharmaceutical analogs. The dual Si-Cl and Si-H functionality also enables tandem silylation-reduction sequences that further streamline synthesis [2].

Diisopropylsilyl (DIPS) Protection for Orthogonal Strategies

This scenario leverages the intermediate steric bulk of the diisopropylsilyl (DIPS) protecting group . Chlorodiisopropylsilane serves as the direct silylating agent for introducing DIPS protection onto alcohols, amines, thiols, and carboxylic acids [1]. The DIPS group provides enhanced stability relative to trimethylsilyl (TMS) or triethylsilyl (TES) ethers, yet can be selectively removed under milder conditions than those required for triisopropylsilyl (TIPS) ethers [2]. Procurement is indicated for synthetic routes requiring orthogonal protection strategies where intermediate hydrolytic stability is needed, such as in oligonucleotide synthesis, carbohydrate chemistry, and multistep total synthesis of complex natural products. The defined NMR signature (SiH δ 4.35) also facilitates reaction monitoring [3].

Diisopropylsilyl-Phosphorus Ligands for Organometallics

This scenario addresses the use of chlorodiisopropylsilane as a building block for silicon-containing phosphorus compounds. The metathesis reaction of (dme)LiPH₂ with chlorodiisopropylsilane yields HP(SiHiPr₂)₂ and P(SiHiPr₂)₃ . These bis(diisopropylsilyl)phosphanide derivatives serve as ligands for main-group and transition metal complexes. The steric profile of the diisopropylsilyl group influences the aggregation state and reactivity of the resulting metal complexes—in this case, leading to dimeric magnesium bis[bis(diisopropylsilyl)phosphanide] [1]. Procurement is appropriate for research groups developing new phosphorus-silicon hybrid ligand systems for catalysis or materials applications.

Precursor to Dichlorodiisopropylsilane for Nucleoside Protection

This scenario addresses the use of chlorodiisopropylsilane as a synthetic precursor to dichlorodiisopropylsilane, which serves as a bifunctional protecting group for nucleoside 3′,5′-hydroxy protection . The quantitative step-count advantage demonstrated in the Namba et al. study (3 steps from dichlorodiisopropylsilane vs. 8 steps from chlorodiisopropylsilane) provides a clear decision framework [1]. Chlorodiisopropylsilane remains the commercially available entry point when the dichloro analog is not directly sourced, and is also the appropriate choice when mono-silylation (rather than bis-silylation) is the synthetic objective. Procurement should be guided by whether the target structure requires one or two silylation events.

Application
Selection Property
Validation Focus
Stereoselective anti-1,3-diol synthesis
anti-Selective Si–H reduction
Diastereomeric ratio optimization
Orthogonal DIPS protection strategies
Intermediate steric stability
Selective deprotection under mild conditions
Si–P ligand synthesis
Si–H metathesis reactivity
Metal complex aggregation state
Precursor to dichloro analog
Mono- vs. bis-silylation entry
Step-count evaluation for bis-functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorodiisopropylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.